N-[4-({4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}sulfonyl)phenyl]acetamide
Description
“N-[4-Nitro-2-(trifluoromethyl)phenyl]acetamide” is a chemical compound with the molecular formula C9H7F3N2O3 . It has a molecular weight of 248.16 g/mol . The IUPAC name for this compound is N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide .
Molecular Structure Analysis
The InChI for this compound is InChI=1S/C9H7F3N2O3/c1-5(15)13-8-3-2-6(14(16)17)4-7(8)9(10,11)12/h2-4H,1H3,(H,13,15) . The Canonical SMILES for this compound is CC(=O)NC1=C(C=C(C=C1)N+[O-])C(F)(F)F .Physical and Chemical Properties Analysis
This compound has a molecular weight of 248.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The exact mass and monoisotopic mass of this compound is 248.04087658 g/mol . The topological polar surface area of this compound is 74.9 Ų .Future Directions
Trifluoromethylpyridines and their derivatives, which share some structural similarities with “N-[4-Nitro-2-(trifluoromethyl)phenyl]acetamide”, are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .
Properties
IUPAC Name |
N-[4-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonylphenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N4O5S/c1-13(27)23-15-3-5-16(6-4-15)32(30,31)25-10-8-24(9-11-25)17-7-2-14(19(20,21)22)12-18(17)26(28)29/h2-7,12H,8-11H2,1H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWYVXGQBXZCCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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